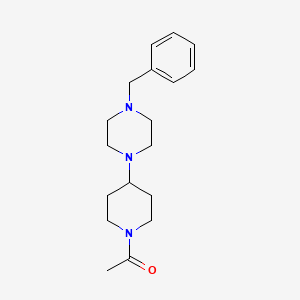

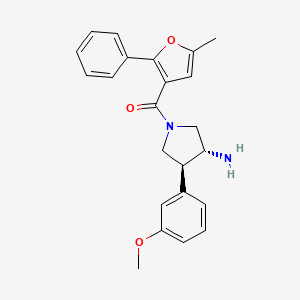

1-(1-acetyl-4-piperidinyl)-4-benzylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(1-acetyl-4-piperidinyl)-4-benzylpiperazine" belongs to a class of piperidine derivatives known for their diverse biological activities, including anti-acetylcholinesterase activity. These derivatives have been explored for their potential in addressing conditions related to the malfunctioning of cholinergic systems, such as Alzheimer's disease, by inhibiting acetylcholinesterase (AChE) to increase acetylcholine levels in the brain (Sugimoto et al., 1990).

Synthesis Analysis

The synthesis of piperidine derivatives involves the modification of the benzyl and piperidinyl groups to enhance anti-AChE activity. For instance, introducing a bulky moiety in the para position of the benzamide or an alkyl/phenyl group at the nitrogen atom of benzamide significantly increases activity. Such modifications emphasize the role of the basic quality of the nitrogen atom in piperidine for enhanced activity (Sugimoto et al., 1990).

Molecular Structure Analysis

Molecular structure plays a crucial role in the pharmacological profile of piperidine derivatives. Studies have shown that the rigidity of the molecule, along with specific structural modifications, can lead to substantial increases in anti-AChE activity. This is evident in the synthesis of rigid analogues that maintain or enhance activity compared to more flexible counterparts (Sugimoto et al., 1995).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, enabling the synthesis of complex molecules with potent biological activities. For example, the synthesis of oxoammonium salts from piperidine derivatives for use in oxidative reactions demonstrates the versatility of these compounds in synthetic chemistry. These reactions facilitate the creation of molecules with significant pharmacological potential (Mercadante et al., 2013).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Crystallographic analysis provides insights into the arrangement of molecules in the solid state, which can affect their chemical reactivity and interaction with biological targets (Safko et al., 2012).

Chemical Properties Analysis

The chemical properties of "1-(1-acetyl-4-piperidinyl)-4-benzylpiperazine" derivatives, including reactivity, stability, and interaction with biological molecules, are critical for their biological activity. Comparative molecular field analysis (CoMFA) studies highlight how steric and electronic factors influence the inhibitory activity of N-benzylpiperidines, underscoring the importance of molecular design in developing effective AChE inhibitors (Tong et al., 1996).

Propriétés

IUPAC Name |

1-[4-(4-benzylpiperazin-1-yl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O/c1-16(22)20-9-7-18(8-10-20)21-13-11-19(12-14-21)15-17-5-3-2-4-6-17/h2-6,18H,7-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVYOBDWVVNSDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(3R,4S)-4-cyclopropyl-1-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,N-dimethyl-3-pyrrolidinamine hydrochloride](/img/structure/B5678203.png)

![(1S*,5R*)-6-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5678224.png)

![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)glycine](/img/structure/B5678237.png)

![N,N-dimethyl-2-({[(2-methyltetrahydrofuran-2-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5678242.png)

![5-cyclobutyl-N-[2-(3-methyl-2-thienyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5678283.png)

![3-[2-(difluoromethoxy)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5678298.png)

![rel-(3aR,6aR)-2-benzyl-N-[3-(2-fluorophenyl)propyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5678306.png)